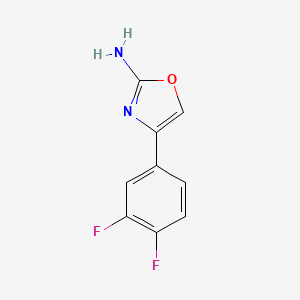

4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2O |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

FHQMVQSSPYHJRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC(=N2)N)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine

Historical and Contemporary Synthetic Approaches to 1,3-Oxazol-2-amines

The synthesis of the 1,3-oxazole ring has been explored for over a century, leading to a variety of methods. For the specific subclass of 1,3-oxazol-2-amines, the approaches are primarily centered on the reaction of α-haloketones with urea (B33335) or its analogs, a variant of the classic Hantzsch synthesis. acs.orgresearchgate.net

Cyclization Reactions and Precursor Utilization

Cyclization reactions are the cornerstone of 1,3-oxazol-2-amine (B105145) synthesis. The most prevalent method involves the reaction of an α-haloketone with a source of the N-C-N fragment, typically urea or cyanamide. This approach provides a direct and efficient route to the desired heterocyclic core.

The key precursors for this transformation are:

α-Haloketones (e.g., α-bromoacetophenones): These provide the C4 and C5 atoms of the oxazole (B20620) ring and the attached aryl substituent. They are typically synthesized by the bromination or chlorination of the corresponding acetophenone (B1666503). ijrpc.com

Urea and its derivatives: Urea serves as the C2-N3-amino fragment of the final ring system. While N-substituted ureas often fail to produce the corresponding N-substituted 2-aminooxazoles in a Hantzsch-type reaction, unsubstituted urea is highly effective for synthesizing primary 2-aminooxazoles. acs.org

The reaction proceeds via an initial SN2 reaction where the urea (acting as a nucleophile) displaces the halide from the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic oxazole ring. A common procedure involves refluxing the α-bromoketone and urea in a solvent like ethanol (B145695). ijrpc.com Optimization studies have explored various solvents, stoichiometric ratios, and energy sources (conventional heating vs. microwave irradiation) to improve yields and reaction times. acs.org

| Method | Precursors | Description |

| Hantzsch-Type Synthesis | α-Haloketone, Urea | A two-component cyclocondensation, typically heated in a polar solvent like ethanol or DMF, to form the 2-aminooxazole ring. acs.orgijrpc.com |

| Microwave-Assisted Synthesis | α-Haloketone, Urea, Solid Support | Microwave irradiation, sometimes on a solid support like alumina, can accelerate the reaction, leading to clean and efficient synthesis. nih.gov |

| Gold-Catalyzed Heterocyclization | α-Oxo Gold Carbenes, Cyanamides | A modern approach involving the intermolecular trapping of α-oxo gold carbenes (generated from alkynes) with various cyanamides to yield 2-amino-1,3-oxazoles. |

Condensation Strategies

The formation of the 2-aminooxazole ring is fundamentally a cyclocondensation reaction. researchgate.net The process involves the condensation of two molecules, the α-haloketone and urea, with the elimination of water and a hydrogen halide. The initial step is the nucleophilic attack of a nitrogen atom from urea on the α-carbon of the ketone, followed by cyclization involving the ketone's carbonyl group to form a non-aromatic intermediate, which then dehydrates to the stable oxazole ring.

This strategy has been successfully employed for various 4-aryl-1,3-oxazol-2-amines. For example, 2-bromoacetylbenzofuran reacts with urea in refluxing ethanol to produce 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine. ijrpc.com Similarly, 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone was condensed with urea using microwave heating in DMF to yield 5-(4-fluorophenyl)-4-(pyridin-4-yl)-1,3-oxazol-2-amine, demonstrating the versatility of this condensation strategy for structurally complex analogs. nih.gov

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. While various MCRs exist for the synthesis of substituted oxazoles, the direct synthesis of 4-aryl-1,3-oxazol-2-amines via MCRs is less common than the traditional two-component Hantzsch approach. The development of a one-pot, three-component reaction, perhaps involving an acetophenone, a halogenating agent, and urea, could represent a future optimization of the synthesis. Such one-pot syntheses have been developed for the analogous 2-aminothiazoles, where a ketone, thiourea, and a halogen source like trichloroisocyanuric acid react to form the product without isolating the intermediate α-haloketone. rsc.org

Targeted Synthesis of the 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine Core Structure

The synthesis of 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine relies on the principles outlined above, utilizing a specifically substituted precursor to introduce the desired difluorophenyl group.

Strategies for Incorporating the 3,4-Difluorophenyl Moiety

The most direct and widely used strategy for incorporating a specific aryl group, such as the 3,4-difluorophenyl moiety, is to begin with a commercially available or readily synthesized starting material that already contains this group. The logical precursor for the target molecule is a 2-halo-1-(3,4-difluorophenyl)ethanone.

This key intermediate can be prepared via the α-halogenation of 1-(3,4-difluorophenyl)ethanone (3,4-difluoroacetophenone). Bromination, for example, can be achieved by reacting the acetophenone with bromine in a suitable solvent like acetic acid, a method analogous to the synthesis of other α-bromoacetophenones. ijrpc.com The resulting 2-bromo-1-(3,4-difluorophenyl)ethanone (B1270823) or its chlorinated counterpart, 2-chloro-1-(3,4-difluorophenyl)ethanone, serves as the direct precursor for building the oxazole ring. nih.gov

| Precursor | Synthetic Step | Intermediate |

| 1-(3,4-Difluorophenyl)ethanone | α-Halogenation (e.g., with Br₂) | 2-Bromo-1-(3,4-difluorophenyl)ethanone |

| 1-(3,4-Difluorophenyl)ethanone | α-Halogenation (e.g., with SO₂Cl₂) | 2-Chloro-1-(3,4-difluorophenyl)ethanone nih.gov |

Formation of the 1,3-Oxazol-2-amine Ring System

With the key precursor, 2-halo-1-(3,4-difluorophenyl)ethanone, in hand, the final step is the construction of the 1,3-oxazol-2-amine ring. This is achieved through the cyclocondensation reaction with urea, following the well-established Hantzsch-type synthesis.

The reaction involves heating the α-haloketone and urea in a suitable solvent. Based on analogous syntheses, several conditions can be optimized to maximize the yield and purity of 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine. acs.orgnih.gov

Table of Reaction Condition Optimization for Hantzsch-Type 2-Aminooxazole Synthesis

| Parameter | Variation | Outcome / Rationale | Reference |

|---|---|---|---|

| Solvent | Ethanol, DMF, Acetonitrile | Polar solvents are typically used to facilitate the dissolution of the reactants. DMF is effective for microwave-assisted reactions. | acs.orgijrpc.comnih.gov |

| Temperature | Reflux (e.g., ~80°C) to 120°C+ | Higher temperatures generally increase the reaction rate. Microwave heating allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes. | acs.orgnih.gov |

| Reactant Ratio | 1:2 to 1:10 (α-haloketone:urea) | Using an excess of urea can drive the reaction to completion and improve yields. | acs.org |

| Heating Method | Conventional Heating vs. Microwave | Microwave irradiation often leads to significantly shorter reaction times (e.g., 10-15 minutes vs. several hours) and can result in cleaner reactions with higher yields. | acs.orgnih.govnih.gov |

A typical laboratory procedure would involve reacting 2-bromo-1-(3,4-difluorophenyl)ethanone with a 2- to 10-fold excess of urea in ethanol or DMF and heating the mixture under reflux or in a microwave reactor until the reaction is complete, as monitored by thin-layer chromatography. acs.orgijrpc.com The product can then be isolated by pouring the reaction mixture into water and collecting the resulting precipitate.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for the efficient synthesis of 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine. Key parameters that are systematically varied include catalytic systems, solvents, temperature, and pressure. These factors significantly influence reaction kinetics, equilibrium, and the formation of byproducts.

While the direct condensation of an α-haloketone with urea does not always require a catalyst, related syntheses of substituted oxazoles often employ catalytic systems to enhance efficiency and expand substrate scope. For instance, in the synthesis of N-aryl substituted 2-aminooxazoles, which involves a subsequent C-N bond formation, palladium-based catalysts are extensively used. acs.org The Buchwald-Hartwig cross-coupling reaction is a well-established protocol for this purpose and has been applied to various amino heterocycles, including 2-aminooxazoles. acs.orgresearchgate.net

Investigations into this methodology have evaluated various palladium precatalysts and ligands. Second-generation Buchwald precatalysts such as X-Phos Pd G2 and S-Phos Pd G2, where the palladium and ligand are pre-associated, have been studied. acs.orgresearchgate.net Another common system involves combining a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as DavePhos. acs.orgresearchgate.net The choice of base is also critical to the catalytic cycle's success, with common options including sodium tert-butoxide (t-BuONa), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). acs.orgresearchgate.netnih.gov Studies show that the combination of X-Phos Pd G2 with Cs₂CO₃ or K₃PO₄ often provides superior yields compared to other systems. researchgate.net

Beyond palladium, other metals have been utilized as catalysts in oxazole synthesis. Copper(II) triflate has been reported as an effective catalyst for the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been developed for producing 2,4,5-trisubstituted oxazoles. tandfonline.com

| Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|

| X-Phos Pd G2 | t-BuONa | Toluene (B28343) | 50 |

| X-Phos Pd G2 | Cs₂CO₃ | Toluene | 63 |

| X-Phos Pd G2 | K₂CO₃ | Toluene | 0 |

| X-Phos Pd G2 | K₃PO₄ | Toluene | 37 |

| S-Phos Pd G2 | Cs₂CO₃ | Toluene | 72 |

| S-Phos Pd G2 | K₃PO₄ | Toluene | 60 |

| DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 8 |

The choice of solvent is a critical parameter that can dramatically affect the outcome of the synthesis of 2-aminooxazoles. High-boiling polar aprotic solvents are generally favored for the condensation reaction between α-bromoacetophenones and urea. acs.org Dimethylformamide (DMF) is frequently cited as the most convenient and effective solvent for this transformation, leading to higher yields and easier purification compared to other solvents. acs.orgresearchgate.netresearchgate.net

Other solvents such as N-methylpyrrolidone (NMP) have been shown to produce comparable yields to DMF, but purification of the final product from NMP can be more problematic. acs.orgresearchgate.net In contrast, dimethyl sulfoxide (B87167) (DMSO) has been reported to be ineffective for this specific condensation, resulting in no conversion of the starting material. acs.orgresearchgate.net Less polar or protic solvents like ethanol (EtOH) and polyethylene (B3416737) glycol (PEG-400) have also shown poor results, yielding no product under various conditions. researchgate.net

The development of green chemistry has prompted research into alternative reaction media. Ionic liquids have been used as reusable solvents in the van Leusen oxazole synthesis to produce 4,5-disubstituted oxazoles in high yields. nih.govmdpi.com Furthermore, reactions in water using β-cyclodextrin as a catalyst have also been reported as an environmentally benign approach. tandfonline.com For palladium-catalyzed reactions, nonpolar solvents like toluene are often preferred. organic-chemistry.org The solvent choice can even direct the regioselectivity of certain reactions; for instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

| Solvent | Stoichiometric Ratio (Ketone:Urea) | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| EtOH | 1:10 | 18 h | 80 °C | 0 |

| PEG-400 | 1:10 | 18 h | 80 °C | 0 |

| DMSO | 1:10 | 3 h | 80 °C | 0 |

| DMF | 1:2 | 8 h | 80 °C | 18 |

| DMF | 1:10 | 3 h | 80 °C | 37 |

| DMF | 1:10 | 30 min | 120 °C | 45 |

Temperature and pressure are fundamental thermodynamic properties that govern reaction rates and pathways. In the synthesis of 2-aminooxazoles, elevating the temperature generally accelerates the condensation reaction. researchgate.net However, a significant advancement in optimizing these conditions has been the adoption of microwave-assisted synthesis. ijpsonline.com

Microwave irradiation has proven to be highly effective for high-temperature reactions, offering a substantial advantage over conventional thermal heating. acs.orgresearchgate.net By directly coupling microwave energy with the molecules in the reaction mixture, rapid and uniform heating is achieved. This allows for the attainment of high temperatures and pressures within a sealed reaction vessel, which can dramatically reduce reaction times from hours to mere minutes. acs.orgresearchgate.neteurekaselect.com

For the synthesis of 4-aryl-2-aminooxazoles, microwave-assisted procedures in DMF have been shown to provide good yields in as little as 3 to 10 minutes at temperatures around 120-130 °C. acs.orgresearchgate.nettandfonline.comnih.gov This represents a significant improvement over conventional heating methods, which may require several hours at similar or lower temperatures to achieve comparable yields. researchgate.net The efficiency of microwave-assisted synthesis makes it a preferred method for rapidly generating libraries of oxazole derivatives for further study. researchgate.netjusst.org

| Method | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional | DMF | 30 min | 120 °C | 45 |

| Microwave | DMF | 15 min | 80 °C | 53 |

| Microwave | DMF | 3 min | 120 °C | 56 |

| Microwave | NMP | 15 min | 80 °C | 50 |

| Microwave | NMP | 3 min | 120 °C | 45 |

Purification and Isolation Techniques for Oxazole Derivatives

Following the chemical synthesis, the effective purification and isolation of the target oxazole derivative are essential to obtain a compound of high purity for subsequent applications. The initial work-up procedure for the synthesis of 2-aminooxazoles typically involves pouring the cooled reaction mixture into water or ice, which causes the crude product to precipitate. nih.govjusst.org This solid is then collected by filtration and dried.

Further purification is generally required to remove unreacted starting materials, reagents, and any side products. Recrystallization is a common and effective method for purifying solid organic compounds. For oxazole derivatives, ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization. researchgate.net

For more challenging separations or to achieve higher purity, column chromatography is the most widely used technique. researchgate.net This method involves dissolving the crude product in a minimal amount of solvent and applying it to a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate mobile phase, or eluent—often a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate—is then passed through the column. researchgate.net The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of the desired compound. The progress of the separation and the purity of the collected fractions are monitored using Thin Layer Chromatography (TLC). rsc.orgresearchgate.net

To streamline the purification process, researchers have also developed methods that minimize the need for extensive chromatography. One such approach involves the use of polymer-supported reagents, such as a ring-opening metathesis polymer (ROMPgel) supported Tosmic reagent. This allows for the synthesis of oxazoles where the reagent-derived byproducts are bound to the polymer and can be easily removed by filtration, yielding products in high purity with minimal purification steps. nih.gov

Spectroscopic and Advanced Analytical Characterization of 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenyl ring, the single proton on the oxazole (B20620) ring, and the protons of the primary amine group. The protons on the difluorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The lone proton on the oxazole ring (H-5) is anticipated to resonate as a singlet further upfield. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the difluorophenyl ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts and splitting patterns influenced by direct and through-space coupling with the fluorine atoms (C-F coupling). The carbons of the oxazole ring are expected at distinct chemical shifts, with the C-2 carbon bearing the amino group appearing at a lower field (around δ 155-165 ppm) compared to the other ring carbons.

Predicted NMR Data

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic | ¹H | 7.0 - 8.0 | m | Complex pattern due to H-H and H-F coupling |

| Oxazole (C5-H) | ¹H | ~7.0 | s | Represents the single proton on the oxazole ring |

| Amine (NH₂) | ¹H | 5.0 - 6.0 (variable) | br s | Shift is solvent and concentration dependent |

| Oxazole (C2-NH₂) | ¹³C | ~160 | s | Carbon attached to the amino group |

| Oxazole (C4) | ¹³C | ~135 | s | Carbon attached to the phenyl ring |

| Oxazole (C5) | ¹³C | ~115 | s | Carbon bearing the H-5 proton |

| Aromatic (C-F) | ¹³C | 145 - 155 | d | Large one-bond C-F coupling constant (¹JCF) |

| Aromatic (C-H, C-C) | ¹³C | 115 - 130 | d, t | Smaller two- and three-bond C-F couplings (²JCF, ³JCF) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine (C₉H₆F₂N₂O), the exact molecular weight is 196.15 g/mol . researchgate.net

In a high-resolution mass spectrum (HRMS), the compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (196.0448). Electron ionization (EI) would induce fragmentation, providing a characteristic pattern. Plausible fragmentation pathways for oxazole derivatives often involve the cleavage of the heterocyclic ring. Key fragments could arise from the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or cleavage at the bond connecting the phenyl ring to the oxazole ring.

Expected Mass Spectrometry Data

| m/z Value (Predicted) | Ion/Fragment Identity | Plausible Origin |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 168 | [M - CO]⁺ | Loss of carbon monoxide from the oxazole ring |

| 141 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 127 | [C₇H₃F₂N]⁺ | Fragment containing the difluorophenyl ring and a nitrogen atom |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and oxazole rings would be observed around 3000-3100 cm⁻¹. The region from 1500-1700 cm⁻¹ is diagnostic for C=N and C=C double bond stretching vibrations within the oxazole and phenyl rings. Strong bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range. The C-O-C stretching of the oxazole ether linkage typically appears around 1050-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the difluorophenyl group, are often strong in the Raman spectrum, providing clear signals that might be weak in the IR.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N Stretch (Oxazole) | 1620 - 1680 | IR, Raman |

| C=C Stretch (Aromatic) | 1500 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| C-O-C Stretch (Oxazole) | 1050 - 1250 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the unambiguous determination of a molecule's three-dimensional structure in the solid state. While specific experimental data for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is not widely published, this technique would yield precise data on bond lengths, bond angles, and torsion angles.

If a suitable crystal were analyzed, the data would reveal the planarity of the oxazole and difluorophenyl rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice. Given the presence of the primary amine group (a hydrogen bond donor) and the oxazole nitrogen and oxygen atoms (hydrogen bond acceptors), extensive intermolecular hydrogen bonding would be expected to be a dominant feature of the crystal packing. Analysis of similar structures suggests that molecules may form chains or layered networks stabilized by these N-H···N or N-H···O interactions. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a pure compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine, with the molecular formula C₉H₆F₂N₂O, the theoretical elemental composition can be precisely calculated.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 55.11% |

| Hydrogen | H | 1.008 | 6 | 3.08% |

| Fluorine | F | 18.998 | 2 | 19.37% |

| Nitrogen | N | 14.007 | 2 | 14.28% |

| Oxygen | O | 15.999 | 1 | 8.16% |

| Total | 100.00% |

Experimental results from a combustion analysis of a purified sample would be expected to align closely with these calculated percentages, typically within a margin of ±0.4%, thereby confirming the empirical and molecular formula of the compound.

Derivatization Strategies and Analog Design for 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine

Functionalization at the Amine Group

The exocyclic amine group at the 2-position of the oxazole (B20620) ring serves as a key handle for structural modifications. Common derivatization strategies at this position include acylation, alkylation, and formation of ureas and sulfonamides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Acylation of the 2-amino group can be achieved by reacting 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine with various acylating agents like acid chlorides or anhydrides. For instance, reaction with acetylsulfanilic acid chloride can produce the corresponding sulfonamide derivatives. scribd.com Such modifications can introduce a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

Alkylation at the amine group can introduce small alkyl groups, which can alter the steric and electronic properties of the molecule. N-alkylation of the oxazole ring can also occur, typically at the 3-position, which has a high affinity for alkylation. thepharmajournal.com

The formation of ureas and thioureas is another common strategy, often achieved by reacting the amine with isocyanates or isothiocyanates. These derivatives can introduce additional hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets.

| Reaction Type | Reagent | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | Alters polarity and introduces diverse substituents |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Modifies acidity and hydrogen bonding |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Increases lipophilicity and alters basicity |

| Urea (B33335) Formation | Isocyanates | Urea | Introduces hydrogen bond donors/acceptors |

Chemical Modification of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a stable aromatic system, but it can undergo certain chemical modifications. The reactivity of the oxazole ring is characterized by the acidity of its ring protons, with the C2 proton being the most acidic, followed by C5 and then C4. thepharmajournal.com

Electrophilic substitution reactions, such as halogenation, typically occur at the 5-position, or at the 4-position if the 5-position is occupied. scribd.com For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine, the 4-position is already substituted, making the 5-position the most likely site for electrophilic attack.

Nucleophilic substitution reactions on the oxazole ring are less common but can occur, especially with halogenated oxazoles. The ease of displacement of halogens follows the order C2 > C4 > C5. thepharmajournal.com Thus, if a halogen were introduced at the 5-position, it could potentially be displaced by a nucleophile to introduce further diversity.

The oxazole ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which can be a route to more complex fused ring systems. thepharmajournal.com

| Position | Reactivity | Common Reactions |

|---|---|---|

| C2 | Most acidic proton | Deprotonation |

| C5 | Second most acidic proton, susceptible to electrophilic attack | Halogenation, Nitration (rare) |

| C4 | Least acidic proton | Substitution possible if C5 is blocked |

| N3 | Basic, nucleophilic | Alkylation, Acylation |

Systematic Substitution Pattern Variations on the Difluorophenyl Moiety

The 3,4-difluorophenyl group is a key structural feature, and altering the substitution pattern on this ring can have a profound impact on the molecule's biological activity. The fluorine atoms influence the electronic properties of the phenyl ring and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Systematic variations can include:

Substitution with Other Halogens : Replacing one or both fluorine atoms with other halogens like chlorine or bromine can modify the steric bulk and lipophilicity of the molecule.

Introduction of Other Functional Groups : Adding other substituents to the phenyl ring, such as methyl, methoxy, or cyano groups, can further probe the structure-activity relationship (SAR). The introduction of electron-withdrawing groups on the phenyl ring has been shown to increase the cytotoxic activity of some benzothiazole (B30560) compounds. nih.gov

These modifications are guided by SAR studies to identify the optimal substitution pattern for a desired biological activity.

Bioisosteric Replacements within the Chemical Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine, bioisosteric replacements can be considered for both the oxazole ring and the difluorophenyl moiety.

Oxazole Ring Bioisosteres : The 1,3-oxazole ring can be replaced by other five-membered heterocycles such as:

1,3-Thiazole : The replacement of the oxygen atom with a sulfur atom can alter the ring's electronics and hydrogen bonding capacity.

1,2,4-Oxadiazole (B8745197) or 1,3,4-Oxadiazole (B1194373) : These isomers can offer different vector orientations for substituents and may have different metabolic stabilities. nih.govacs.org The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups due to its resistance to hydrolysis. researchgate.netnih.gov

Isoxazole : This isomer of oxazole can also be a suitable replacement.

Difluorophenyl Moiety Bioisosteres : The 3,4-difluorophenyl group can be replaced by other aromatic or heteroaromatic rings, such as:

Pyridyl or Pyrimidyl rings : Introducing nitrogen atoms into the aromatic ring can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding.

Thienyl or Furanyl rings : These five-membered heterocyclic rings can mimic the steric and electronic properties of the phenyl ring.

Other substituted phenyl rings : For example, a 4-cyanophenyl or a 4-methoxyphenyl (B3050149) group could be explored.

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| 1,3-Oxazole | 1,3-Thiazole | Similar size and electronics, alters H-bonding |

| 1,3-Oxazole | 1,2,4-Oxadiazole | Different substituent vectors, metabolic stability |

| 3,4-Difluorophenyl | Pyridyl | Introduces H-bond acceptor, alters polarity |

| 3,4-Difluorophenyl | Thienyl | Similar size and aromaticity |

Stereoselective and Enantioselective Synthetic Approaches

If chiral centers are introduced into the molecule through derivatization, stereoselective and enantioselective synthetic methods become crucial, as different stereoisomers can have vastly different biological activities.

For example, if a chiral substituent is introduced at the amine group or on a side chain attached to the oxazole ring, it would be necessary to either resolve the enantiomers or develop an asymmetric synthesis. Chiral auxiliaries, such as chiral oxazolidinones, can be used to direct the stereochemical outcome of reactions. researchgate.net

Enantioselective synthesis of related chiral oxazoline (B21484) and oxazolidine (B1195125) derivatives has been achieved using chiral catalysts, such as those based on cobalt or iridium complexes with chiral ligands. researchgate.net Asymmetric synthesis of chiral amines is also a well-developed field, with methods employing chiral reagents like tert-butanesulfinamide. yale.edu

These approaches allow for the preparation of enantiomerically pure compounds, which is essential for understanding the SAR of chiral analogs and for developing safe and effective drugs.

Structure Activity Relationship Sar Investigations of 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine Derivatives

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

Modifications to the 2-amine group can significantly impact activity. N-alkylation or N-acylation can alter the hydrogen-bonding capacity and introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the active site. For instance, in related 2-aminooxazole series, the introduction of specific N-aryl or N-alkyl groups has been shown to be critical for achieving high potency.

Substitutions on the phenyl ring, beyond the existing fluorine atoms, can further tune the electronic and steric profile. The introduction of electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., nitro, cyano) at other positions can modulate the pKa of the molecule and its ability to participate in pi-stacking or other non-covalent interactions. The steric hindrance introduced by bulky substituents can also dictate the preferred conformation of the molecule, which in turn affects its fit within a binding pocket.

A systematic study of various substituted 2-amino-4-phenyloxazole derivatives has highlighted the importance of the nature and position of substituents on the phenyl ring for various biological activities, including antibacterial and anticancer effects. For example, the presence of halogen atoms on the phenyl ring has been shown to be favorable in certain contexts, suggesting that the difluoro substitution in the parent compound is a promising starting point for further optimization.

Positional Isomerism Effects on Biological Profiles

Positional isomerism, which involves the differential placement of substituents on the molecular scaffold, can have a profound impact on the biological activity of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives. The specific arrangement of the fluorine atoms on the phenyl ring is a critical determinant of the molecule's electronic properties and its interaction with target proteins.

For instance, shifting the fluorine atoms to the 2,4- or 3,5-positions would alter the dipole moment and the electronic landscape of the phenyl ring. This, in turn, would affect the molecule's binding affinity and selectivity. Studies on related fluorinated phenyl-containing heterocyclic compounds have demonstrated that such isomeric changes can lead to significant variations in biological activity.

Furthermore, positional isomerism concerning the substitution pattern on the oxazole (B20620) ring itself is a key consideration. While the parent compound is a 2-amino-4-phenyl-1,3-oxazole, isomers such as 2-amino-5-phenyloxazoles could exhibit entirely different biological profiles due to the altered spatial relationship between the key pharmacophoric features—the amine group and the aromatic ring. Research on oxazole-based inhibitors for enzymes like phosphodiesterase 4 (PDE4) has shown that the precise arrangement of substituents on the oxazole core is crucial for achieving high potency and selectivity.

The following table illustrates hypothetical positional isomers of the difluorophenyl group and their potential impact on electronic properties:

| Isomer | Expected Electronic Effect | Potential Impact on Biological Activity |

| 4-(3,4-Difluorophenyl) | Strong electron-withdrawing effect, specific dipole moment. | The established profile for the parent compound. |

| 4-(2,4-Difluorophenyl) | Altered dipole moment and steric hindrance near the oxazole linkage. | May lead to different binding orientations and potencies. |

| 4-(3,5-Difluorophenyl) | Symmetrical electron withdrawal, different steric profile. | Could enhance or decrease binding depending on target topology. |

Correlation of Specific Structural Motifs with Observed Biological Activities

The biological activity of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives is intrinsically linked to the presence and interplay of specific structural motifs. The 2-amino-oxazole core is a well-established pharmacophore in medicinal chemistry, known to mimic or replace other functional groups like amides and to participate in crucial hydrogen bonding interactions with biological targets.

The 3,4-difluorophenyl group is another significant motif. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable interactions with the target protein, such as fluorine-protein contacts or by modulating the conformation of the molecule.

In the context of kinase inhibition, a common therapeutic area for oxazole derivatives, the 2-amino-oxazole scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 4-phenyl group, in this case, would project into a hydrophobic pocket, where the difluoro substitution could be advantageous for potency and selectivity. For example, studies on FMS-like tyrosine kinase 3 (FLT3) inhibitors have identified 2-amino-oxazole derivatives as promising candidates, with the nature of the phenyl substitution being a key determinant of activity.

The table below summarizes the contribution of key structural motifs to potential biological activities:

| Structural Motif | Potential Contribution to Biological Activity | Example Therapeutic Area |

| 2-Amino-oxazole | Hydrogen bond donor/acceptor, scaffold for substituent attachment. | Kinase Inhibition, Antibacterial |

| 3,4-Difluorophenyl | Enhanced metabolic stability, increased binding affinity, modulation of electronics. | Oncology, Infectious Diseases |

| Oxazole Ring | Planar aromatic system, participates in pi-stacking, metabolically stable core. | Broad therapeutic potential |

Development and Refinement of Pharmacophore Models

A pharmacophore model for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives would typically be developed based on the common structural features of a series of active analogs. This model serves as a 3D representation of the key molecular interaction points required for biological activity.

A hypothetical pharmacophore model for this class of compounds, based on their potential as kinase inhibitors, might include the following features:

A hydrogen bond donor feature: corresponding to the 2-amino group, which can interact with the kinase hinge region.

A hydrogen bond acceptor feature: represented by the nitrogen atom within the oxazole ring.

An aromatic/hydrophobic feature: defined by the 4-(3,4-difluorophenyl) group, which would occupy a hydrophobic pocket.

Potential fluorine interaction points: highlighting the role of the fluorine atoms in specific interactions with the target.

Such a model can be generated using computational tools by aligning a set of active compounds and identifying the common spatial arrangement of these features. Once developed, the pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the desired structural features and potential biological activity. The model can also be refined as more SAR data becomes available, leading to a more accurate and predictive tool for the design of next-generation derivatives. The process of pharmacophore modeling is an iterative one, where experimental testing of newly designed compounds provides feedback for improving the model.

Computational Chemistry and Molecular Modeling Studies of 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For oxazole (B20620) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311G++(d,p) basis set, are utilized to predict optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity parameters. These calculations reveal that the oxazole ring, along with substituents on the phenyl ring, significantly influences the electronic properties and reactivity of the molecule. The difluoro substitution on the phenyl ring, in particular, is expected to modulate the electron density distribution across the molecule, impacting its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine and its derivatives, docking simulations are instrumental in understanding their potential binding modes within the active sites of various protein targets. For instance, studies on similar oxazole-containing compounds have explored their interactions with enzymes like DNA gyrase, a target for antimicrobial agents. These simulations can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the binding affinity of the ligand. The insights gained from docking studies are invaluable for the structure-based design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For oxazole and benzoxazole derivatives, QSAR studies have been employed to develop models that can predict their antifungal or other antimicrobial activities. mdpi.com These models are built using various molecular descriptors that quantify the physicochemical properties of the molecules. A typical QSAR model might take the form of a linear equation, such as:

pIC50 = β0 + β1Descriptor1 + β2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors can represent electronic, steric, or hydrophobic properties. Such models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine and its derivatives, MD simulations can be used to assess the conformational flexibility of the molecule and the stability of its interactions with a protein target, as predicted by molecular docking. By simulating the protein-ligand complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding site and analyze the persistence of key interactions. This information is critical for validating docking poses and understanding the energetic factors that govern binding affinity.

Prediction of Key Molecular Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Hyperpolarizability)

Computational methods, particularly DFT, are adept at predicting a range of molecular properties that are difficult to measure experimentally. The Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and its ability to participate in charge transfer interactions. The energy gap between HOMO and LUMO is an indicator of molecular stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting how a molecule will interact with other molecules, including biological receptors.

Hyperpolarizability is a measure of a molecule's nonlinear optical properties. While not directly related to biological activity, it is another key electronic property that can be accurately calculated and provides deeper insight into the molecule's response to an external electric field.

Table 1: Predicted Molecular Properties of an Oxazole Derivative

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| First Hyperpolarizability | 1.5 x 10-30 esu |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Specific values for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine would require dedicated calculations.

Preclinical in Vitro and in Vivo Pharmacological Investigations of 4 3,4 Difluorophenyl 1,3 Oxazol 2 Amine Derivatives

Mechanism-of-Action Studies at the Molecular Level

No specific studies detailing the molecular mechanism of action for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives were identified in the public domain.

Enzyme Inhibition Assays (e.g., Human Equilibrative Nucleoside Transporters, 5-Lipoxygenase, Cyclooxygenase-2, FMS-like Tyrosine Kinase 3)

There is no available scientific literature reporting the results of enzyme inhibition assays for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine or its derivatives against Human Equilibrative Nucleoside Transporters, 5-Lipoxygenase, Cyclooxygenase-2, or FMS-like Tyrosine Kinase 3. While oxadiazole derivatives, in general, have been investigated as inhibitors of various enzymes, this information is not specific to the requested chemical entity.

Receptor Binding Investigations

No receptor binding studies for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives have been published. Although related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives have been explored for their affinity to receptors such as the benzodiazepine (B76468) receptor, this data cannot be extrapolated to the specific compound .

Modulation of Intracellular Signal Transduction Pathways

There is a lack of research on the effects of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine and its derivatives on intracellular signal transduction pathways. While some studies have investigated the impact of flavonoid 1,3,4-oxadiazole derivatives on pathways like Nrf2/NF-κB, this is not directly relevant to the specified compound.

Investigations into Specific Biological Activities

While the broader class of oxazole (B20620) and oxadiazole derivatives has been a subject of interest in antimicrobial research, specific data for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine is not available.

Antimicrobial Activity Studies (in vitro)

No in vitro antimicrobial activity studies have been published for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine or its derivatives.

Specific data on the in vitro antibacterial activity of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine derivatives, including minimum inhibitory concentration (MIC) values against various bacterial strains, is not present in the available scientific literature. General studies on other 1,3,4-oxadiazole derivatives have shown activity against a range of bacteria, but this cannot be specifically attributed to the difluorophenyl-substituted oxazol-2-amine.

Antifungal Activity

The 1,3-oxazole ring is a core component of various compounds investigated for their antimicrobial properties. nih.gov Research into 2-amino-1,3-oxazole derivatives has suggested potential for antifungal applications. For instance, studies on compounds such as 5-((benzothiazol-2-ylthio) methyl)-1,3-oxazol-2-amine have included evaluations against fungal strains like Candida albicans. researchgate.net While many oxazole derivatives have been screened, the 2-amino-4-aryl subclass remains an area for further exploration to fully determine its antifungal spectrum and potency. nih.govresearchgate.net

| Compound | Test Organism | Activity Noted |

|---|---|---|

| 5-((benzothiazol-2-ylthio) methyl)-1,3-oxazol-2-amine | Candida albicans | Evaluated for antifungal activity researchgate.net |

Antiviral Activity

The antiviral potential of the 1,3-oxazole scaffold has been demonstrated in several natural products, such as (-)-hennoxazole A. derpharmachemica.com However, there is limited specific research available on the antiviral properties of derivatives belonging to the 4-aryl-1,3-oxazol-2-amine subclass. Broader investigations into other substituted 1,3-oxazoles have shown promise, indicating that the core heterocyclic structure is a viable starting point for the development of novel antiviral agents. Further studies are required to ascertain whether the 2-amino-4-aryl substitution pattern yields significant antiviral activity.

Antitubercular Activity

The 2-aminooxazole scaffold has emerged as a novel and promising privileged structure in the field of antitubercular medicinal chemistry. acs.org It is considered a valuable bioisostere of the 2-aminothiazole (B372263) moiety, a well-known pharmacophore in antitubercular drug discovery. acs.org The potential for the sulfur atom in 2-aminothiazoles to be metabolically oxidized has prompted investigation into 2-aminooxazoles as more stable alternatives. acs.org

Studies have confirmed that N-substituted 4-phenyl-2-aminooxazoles exhibit significant activity against Mycobacterium tuberculosis (Mtb). acs.org This indicates that the 4-aryl-1,3-oxazol-2-amine core is a key pharmacophore for engaging mycobacterial targets. The activity of these compounds establishes a strong rationale for synthesizing and evaluating further derivatives, including those with difluorophenyl substitutions, to optimize potency and drug-like properties. acs.org

| Compound Structure | Activity toward M. tuberculosis | Reference |

|---|---|---|

| N-substituted 4-phenyl-2-aminooxazoles | Promising activity noted | acs.org |

Anticancer Activity Research (in vitro and in vivo models)

The oxazole framework is a constituent of numerous compounds with demonstrated anticancer properties. nih.gov However, specific preclinical research focusing on the anticancer effects of 4-aryl-1,3-oxazol-2-amine derivatives, including cell proliferation, apoptosis, and in vivo tumor growth, is not extensively documented in the available literature.

While various oxazole derivatives have been reported to possess antiproliferative properties against cancer cell lines, specific data on cell proliferation inhibition by compounds from the 4-aryl-1,3-oxazol-2-amine subclass are limited. General reviews of oxazole chemistry note anticancer activity as a significant therapeutic area for this heterocyclic family, but detailed structure-activity relationships for the 2-amino-4-aryl derivatives in the context of cell proliferation have yet to be fully elucidated. nih.govderpharmachemica.com

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Currently, there is a lack of specific studies investigating the apoptosis-inducing capabilities of 4-aryl-1,3-oxazol-2-amine derivatives in cancer cells. Future research in this area would be crucial to understanding the potential mechanism of action if antiproliferative effects are observed.

In vivo studies using animal models, such as tumor xenografts, are essential for validating the preclinical anticancer potential of new chemical entities. To date, reports on the in vivo efficacy of 4-aryl-1,3-oxazol-2-amine derivatives in inhibiting tumor growth in xenograft models have not been found in the scientific literature. While related heterocyclic structures like 2-(4-aminophenyl)benzothiazoles have shown significant tumor growth retardation in breast and ovarian cancer xenografts, such data is not directly transferable to the oxazole scaffold. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific preclinical in vitro or in vivo pharmacological data for derivatives of the chemical compound 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine in the areas of anti-inflammatory activity, neurological targets, or nematicidal effects.

Therefore, it is not possible to provide a detailed article with research findings and data tables as requested in the outline for the following sections:

Future Perspectives and Research Directions

Development of Advanced and Sustainable Synthetic Methodologies

While the synthesis of oxazole (B20620) derivatives is well-established, future research will likely prioritize the development of more sustainable and efficient "green" synthetic routes. ijpsonline.com Traditional methods for oxazole synthesis can sometimes involve hazardous reagents and produce significant chemical waste. ijpsonline.com Green chemistry approaches aim to mitigate these issues by employing techniques such as microwave-assisted synthesis, ultrasound, and the use of eco-friendly solvents like ionic liquids or deep-eutectic solvents. ijpsonline.comijpsonline.com

Microwave-mediated synthesis, for instance, has been shown to significantly reduce reaction times for the preparation of 2-aminooxazoles, often leading to higher yields and purity without the need for extensive purification steps like flash chromatography. researchgate.net Another promising avenue is electrochemical synthesis, which can facilitate the construction of the oxazole ring from simple carboxylic acids under mild, metal-free conditions, thereby enhancing the sustainability of the process. rsc.orgrsc.org The development of one-pot reactions and the use of reusable catalysts are also key areas of focus that could make the synthesis of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine and its analogues more environmentally benign and cost-effective. tandfonline.commdpi.com

| Synthetic Approach | Key Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, less waste. researchgate.net | Rapid synthesis of a library of analogues for screening. |

| Electrochemical Synthesis | Use of inexpensive starting materials, metal-free conditions. rsc.org | Large-scale, sustainable production. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. ijpsonline.com | Efficient synthesis under mild conditions. |

| Use of Green Catalysts | Reusability, reduced environmental impact. mdpi.com | Cost-effective and eco-friendly synthesis. |

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

Generative AI algorithms, such as variational autoencoders and generative adversarial networks, can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns and generate novel structures. nih.govnih.gov These models can then be fine-tuned with data specific to oxazole-based compounds to design new derivatives of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine. frontiersin.org AI can also predict the synthetic accessibility of these newly designed compounds, ensuring that the generated molecules can be practically synthesized in the laboratory. springernature.com This integration of AI not only speeds up the hit-to-lead optimization process but also expands the accessible chemical space for drug discovery. nih.govbohrium.com

Exploration of Polypharmacological and Multi-target Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. researchgate.net Polypharmacology, where a single drug is designed to interact with multiple targets, is emerging as a promising strategy. researchgate.net The oxazole scaffold is known to interact with a variety of biological targets, making it an excellent candidate for the development of multi-target agents. benthamscience.comresearchgate.net

Future research on 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine could focus on identifying and validating multiple targets for this compound. This could involve screening the compound against a panel of disease-relevant proteins or using computational methods to predict potential off-target interactions. By intentionally designing analogues that modulate multiple targets in a beneficial way, it may be possible to develop more effective therapies for complex diseases like cancer or neurodegenerative disorders. benthamscience.comnih.gov

Applications in Chemical Biology Probes for Target Validation

Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. researchgate.net A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. researchgate.net Derivatives of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine could be developed into valuable chemical probes for target validation.

By modifying the core structure with reactive groups or reporter tags (e.g., fluorescent dyes), researchers can create tools for identifying the protein targets of the compound, quantifying target engagement in cells, and elucidating its mechanism of action. nih.govnih.gov For example, oxazole-based fluorescent probes have been developed for bioimaging applications. nih.govnih.gov Such probes derived from 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine could be used to visualize its subcellular localization and interaction with its biological targets in real-time.

| Probe Type | Application | Potential Insight |

| Fluorescent Probe | Cellular imaging and localization studies. nih.gov | Understanding the subcellular distribution of the compound. |

| Affinity-Based Probe | Identification of protein binding partners. | Discovering novel biological targets. |

| Photoaffinity Probe | Covalent labeling of target proteins upon UV irradiation. | Mapping the binding site on the target protein. |

Investigation of Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how chemical structure influences biological activity. nih.gov For 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine, systematic modification of its different components can lead to the discovery of analogues with improved potency and selectivity. nih.govnih.gov

Future SAR studies could explore:

Substitution on the phenyl ring: While the 3,4-difluoro substitution is a common motif in medicinal chemistry, exploring other substitution patterns could modulate the electronic and steric properties of the molecule, potentially leading to improved target binding.

Modification of the 2-amino group: The primary amine at the 2-position of the oxazole ring is a key site for interaction. Converting it to secondary or tertiary amines, or incorporating it into larger functional groups, could enhance potency and selectivity.

Substitution at the 5-position of the oxazole ring: This position is often a key vector for modifying the properties of oxazole-based drugs. Introducing different substituents here could lead to new interactions with the target protein. nih.gov

Through iterative cycles of design, synthesis, and biological evaluation, it is plausible to develop analogues of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine that are highly potent and selective for their intended biological target, paving the way for potential therapeutic applications. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization reactions between substituted amines and carbonyl-containing precursors. For example, benzoxazole analogs are synthesized by refluxing intermediates with solvents like ethanol or acetonitrile under controlled temperatures (70–90°C) to maximize yield and purity . Key parameters include solvent choice, reaction time, and stoichiometric ratios. For 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine, introducing the difluorophenyl group may require halogenated aryl precursors and palladium-catalyzed coupling reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound in high purity (>95%) .

Q. How is the molecular structure of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine characterized?

Structural elucidation relies on techniques such as:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns .

- X-ray crystallography : Determines bond lengths (e.g., C–N: ~1.38 Å) and dihedral angles between the oxazole and difluorophenyl rings (e.g., 15–25°) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] at m/z 211.04) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Reaction path search algorithms, as employed by ICReDD, integrate computational and experimental data to optimize reaction conditions (e.g., solvent polarity, catalyst loading) . For example, fluorine substituents enhance metabolic stability by reducing electron density in the aromatic system, which can be modeled computationally to prioritize derivatives for synthesis .

Q. What strategies address contradictions in biological activity data for oxazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., concentration ranges, cell lines) or structural variations. Systematic approaches include:

- Dose-response profiling : Testing compounds across multiple concentrations (e.g., 0.1–100 μM) in standardized assays (e.g., DPPH for antioxidants ).

- Structural analogs comparison : Evaluating substituent effects (e.g., replacing fluorine with trifluoromethyl groups ) to isolate structure-activity relationships (SAR).

- Meta-analysis : Aggregating data from heterocyclic analogs (e.g., thiazoles, oxadiazoles) to identify trends .

Q. How can membrane technologies improve the separation and purification of this compound?

Membrane-based separation (e.g., nanofiltration) leverages differences in molecular size and polarity. For 4-(3,4-difluorophenyl)-1,3-oxazol-2-amine, membranes with pore sizes <1 nm and hydrophilic surfaces enhance rejection rates (>90%) while minimizing solvent loss . Process parameters such as transmembrane pressure (3–5 bar) and flow rate (10–20 L/h) are optimized using computational simulations (e.g., COMSOL) .

Biological and Mechanistic Questions

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HepG2) at IC values typically between 10–50 μM .

- Apoptosis assays : Flow cytometry to detect Annexin V/PI staining, coupled with caspase-3/7 activation measurements .

- Mechanistic studies : Western blotting for key proteins (e.g., Bcl-2, Bax) to elucidate pathways .

Q. How does the difluorophenyl moiety influence pharmacokinetic properties?

Fluorine atoms enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration, but may reduce aqueous solubility. Metabolic stability studies (e.g., microsomal incubation) show slower degradation due to fluorine’s electronegativity, which blocks cytochrome P450 oxidation .

Data Management and Reproducibility

Q. What software tools ensure robust data management in oxazole research?

- ELNs (Electronic Lab Notebooks) : Platforms like LabArchives track synthesis protocols and spectral data .

- Cheminformatics tools : KNIME or RDKit automate SAR analysis and predict toxicity profiles .

- Statistical packages : R or Python scripts validate assay reproducibility (e.g., ANOVA for triplicate measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.